3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde is a complex organic compound characterized by its unique structure, which features both pyrazino and thiazine ring systems. This compound is of interest in various fields of chemistry and biology due to its potential applications as an intermediate in organic synthesis and in biological studies.
3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde belongs to the class of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms in their ring structures. Its molecular formula is , with a molecular weight of approximately 195.20 g/mol.
The synthesis of 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde typically involves several key steps:
The specific reaction conditions (temperature, solvent, catalysts) can vary based on the substrates used and desired yield. Careful optimization of these parameters is crucial for achieving high purity and yield in the synthesis.
The molecular structure of 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 195.20 g/mol |
IUPAC Name | 3-Oxo-4H-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde |
InChI Key | YGJLSVGNNNIRHP-UHFFFAOYSA-N |
Canonical SMILES | C1C(=O)NC2=NC(=CN=C2S1)C=O |
3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde can participate in several chemical reactions:
Common reagents used include hydrazines and α,β-unsaturated ketones. The products formed depend significantly on reaction conditions and specific reagents employed.
The mechanism of action for 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The compound can modulate enzymatic activity or receptor signaling pathways depending on its structural features and functional groups present.
The compound exhibits characteristics typical of heterocycles:
Key chemical properties include:
Relevant data regarding melting points or boiling points may vary based on purity and specific synthesis methods employed .
The applications of 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde include:
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: